- Improved process for producing intermediate for side chain of carbapenem, World Intellectual Property Organization, , ,

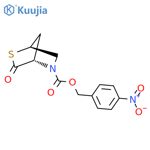

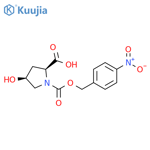

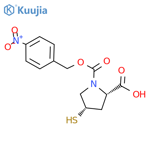

Cas no 96034-64-9 (Side chain for meropenem)

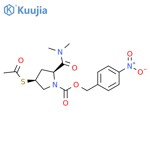

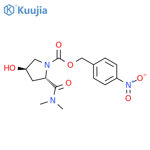

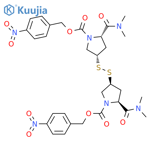

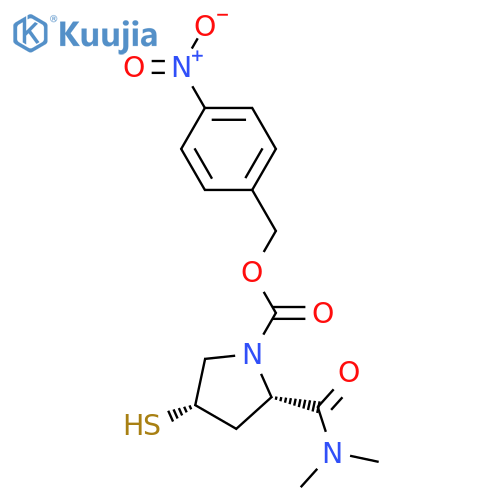

De side chain voor meropenem is een essentieel tussenproduct bij de synthese van meropenem, een breedspectrum β-lactamantibioticum uit de carbapenemklasse. Deze functionele groep draagt bij aan de verbeterde stabiliteit en werkzaamheid van meropenem tegen β-lactamase-producerende bacteriën. De side chain zorgt voor een optimale binding aan het actieve centrum van penicillin-bindende eiwitten, wat resulteert in een sterke antibacteriële activiteit tegen zowel Gram-positieve als Gram-negatieve pathogenen. Het product wordt geproduceerd volgens strikte kwaliteitsnormen (GMP) en voldoet aan hoge zuiverheidseisen, wat cruciaal is voor de consistentie en effectiviteit van het eindproduct. De chemische structuur is zorgvuldig ontworpen om hydrolyse en enzymatische afbraak te minimaliseren.

Side chain for meropenem structure

Productnaam:Side chain for meropenem

CAS-nummer:96034-64-9

MF:C15H19N3O5S

MW:353.39346241951

MDL:MFCD08063348

CID:61822

PubChem ID:253661888

Side chain for meropenem Chemische en fysische eigenschappen

Naam en identificatie

-

- (2S,4S)-4-Nitrobenzyl 2-(dimethylcarbamoyl)-4-mercaptopyrrolidine-1-carboxylate

- side chain for meropenem

- (2s,4s)-2-(dimethylaminocarbonyl)-4-mercapto-1-(p-nitrobenzyloxycarbonyl)-1-pyrrolidine

- (2s-cis)-2-[(dimethylamino)carbonyl]-4-mercapto-1-pyrrolidinecarboxylic acid (4-nitrophenyl) methyl ester

- (2S,4S)-2-( dimethylamino-carbonyl)-4-mercapto-1-(p-nitrobenzyloxycarbonyl)-1-pyrrolidine

- 2S-CIS

- (2S-cis)-2-[(dimethylamino)carbonyl]-4-mercapto-1-pyrrolidinecarboxylic acid

- (2S,4R)-2-carboxylic-4-hydroxy-1-(p-nitrobenzyloxycarbonyl)-1-pyrrolidine

- Intermaterial of the side for penem

- Meropenem Side Chain

- 4-Nitrobenzyl (2S,4S)-2-(Dimethylcarbamoyl)-4-mercapto-1-pyrrolidinecarboxylate

- ((2S,4S)-4-Nitrobenzyl 2-(dimethylcarbamony)-4-mercaptopyrrolidine-1-carboxylate

- Side chain for Meropenem(2S-CIS)

- (2S,4S)-2-(Dimethylaminocarbonyl)-4-mercapto-1-(p-nitrobenzyloxycarbonyl)pyrrolidine

- (2S,4S)-2-(Dimethylcarbamoyl)-4-mercapto-1-pyrrolidinecarboxylic Acid 4-Nitrobenzyl Ester

- (2S,4S)-2-(Dimethylaminocarbonyl)-4-mercapto-1-(4'-nitrobenzyloxycarbonyl)-1-pyrrolidine

- (4-Nitrophenyl)methyl (2S,4S)-2-(dimethylcarbamoyl)-4-sulfanylpyrrolidine-1-carboxylate

- enzyl ester

- VGLBNJWGUYQZHD-STQMWFE

- (4-Nitrophenyl)methyl (2S,4S)-2-[(dimethylamino)carbonyl]-4-mercapto-1-pyrrolidinecarboxylate (ACI)

- 1-Pyrrolidinecarboxylic acid, 2-[(dimethylamino)carbonyl]-4-mercapto-, (4-nitrophenyl)methyl ester, (2S-cis)- (ZCI)

- (2S,4S)-2-Dimethylaminocarbonyl-4-mercapto-1-(p-nitrobenzyloxycarbonyl)-pyrrolidine

- (2S,4S)-N,N-Dimethyl-1-(4-nitrobenzyloxycarbonyl)-4-mercaptopyrrolidine-2-carboxamide

- (2S,4S)-1-(p-nitrobenzyloxycarbonyl)-2-dimethylcarbamoyl-4-mercaptopyrrolidine

- DTXSID20446628

- (2S,4S)-4-Nitrobenzyl2-(dimethylcarbamoyl)-4-mercaptopyrrolidine-1-carboxylate

- AKOS025395654

- AKOS015919512

- Q-101434

- (2S,4S)-2-(Dimethylaminocarblnyl)-4-mercapto-1-(4'-nitrobenzyloxycarbonyl)-1-pyrrolidine

- (4-nitrophenyl)methyl 2-(dimethylcarbamoyl)-4-sulfanyl-pyrrolidine-1-carboxylate

- CS-W006146

- 96034-64-9

- AS-13574

- 4-nitrobenzyl (2S,4S)-2-[(dimethylamino)carbonyl]-4- mercaptopyrrolidine-1-carboxylate

- (2S,4S)-dimethylcarbamoyl-1-(4-nitrobenzyloxycarbonyl)-4-mercaptopyrrolidine

- 2S CIS PNB(SIDE CHAIN)

- 1-Pyrrolidinecarboxylic acid, 2-[(dimethylamino)carbonyl]-4-mercapto-,(4-nitrophenyl)methyl ester, (2S,4S)-

- SCHEMBL336792

- BCP22934

- (2S,4S)-2-dimethylcarbamoyl-1-(4-nitrobenzyloxycarbonyl)-4-mercaptopyrrolidine

- 4-Nitrobenzyl (2S,4S)-2-(dimethylcarbamoyl)-4-sulfanyl-1-pyrrolidinecarboxylate, Antibiotic for Culture Media Use Only

- AC-5311

- 4-Nitrobenzyl (2S,4S)-2-[(dimethylamino)carbonyl]-4-mercaptopyrrolidine-1-carboxylate

- MFCD08063348

- N0828

- Side chain for meropenem

-

- MDL: MFCD08063348

- Inchi: 1S/C15H19N3O5S/c1-16(2)14(19)13-7-12(24)8-17(13)15(20)23-9-10-3-5-11(6-4-10)18(21)22/h3-6,12-13,24H,7-9H2,1-2H3/t12-,13-/m0/s1

- InChI-sleutel: VGLBNJWGUYQZHD-STQMWFEESA-N

- LACHT: C(N1C[C@@H](S)C[C@H]1C(=O)N(C)C)(=O)OCC1C=CC([N+](=O)[O-])=CC=1

Berekende eigenschappen

- Exacte massa: 353.10500

- Monoisotopische massa: 353.10454189g/mol

- Aantal isotopen atomen: 0

- Aantal waterstofbonddonors: 1

- Aantal waterstofbondacceptatoren: 6

- Zware atoomtelling: 24

- Aantal draaibare bindingen: 4

- Complexiteit: 488

- Aantal covalent gebonden eenheden: 1

- Gedefinieerd atoomstereocentrumaantal: 2

- Ongedefinieerd atoomstereocentrumaantal: 0

- Gedefinieerd stereocenter aantal obligaties: 0

- Ongedefinieerd stereocenter aantal bindingen: 0

- Topologisch pooloppervlak: 96.7

- XLogP3: 1.5

Experimentele eigenschappen

- Kleur/vorm: No data available

- Dichtheid: 1.36

- Smeltpunt: 117.0 to 121.0 deg-C

- Kookpunt: 555.8°C at 760 mmHg

- Vlampunt: 289.9±30.1 °C

- Brekindex: 1.611

- PSA: 134.47000

- LogboekP: 2.15340

- Specifieke rotatie: +8.5 ° - +10.5 ° (c=1% w/v in Chloroform)

Side chain for meropenem Beveiligingsinformatie

- Signaalwoord:Warning

- Gevaarverklaring: H302-H315-H319-H335

- Waarschuwingsverklaring: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- Veiligheidsinstructies: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation

- Opslagvoorwaarde:Store at room temperature

Side chain for meropenem Douanegegevens

- HS-CODE:2933990090

- Douanegegevens:

China Customs Code:

2933990090Overview:

2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Side chain for meropenem Prijsmeer >>

| Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |

|---|---|---|---|---|---|---|---|---|

| abcr | AB336613-5 g |

(2S,4S)-2-(Dimethylaminocarblnyl)-4-mercapto-1-(4'-nitrobenzyloxycarbonyl)-1-pyrrolidine, 95%; . |

96034-64-9 | 95% | 5 g |

€131.10 | 2023-07-19 | |

| TRC | D456550-1000mg |

(2S,4S)-2-(Dimethylaminocarbonyl)-4-mercapto-1-(p-nitrobenzyloxycarbonyl)-1-pyrrolidine |

96034-64-9 | 1g |

$253.00 | 2023-05-18 | ||

| TRC | D456550-250mg |

(2S,4S)-2-(Dimethylaminocarbonyl)-4-mercapto-1-(p-nitrobenzyloxycarbonyl)-1-pyrrolidine |

96034-64-9 | 250mg |

$75.00 | 2023-05-18 | ||

| Ambeed | A186448-100g |

(2S,4S)-4-Nitrobenzyl 2-(dimethylcarbamoyl)-4-mercaptopyrrolidine-1-carboxylate |

96034-64-9 | 98% | 100g |

$111.0 | 2025-02-20 | |

| Ambeed | A186448-500g |

(2S,4S)-4-Nitrobenzyl 2-(dimethylcarbamoyl)-4-mercaptopyrrolidine-1-carboxylate |

96034-64-9 | 98% | 500g |

$554.0 | 2025-02-20 | |

| Ambeed | A186448-1g |

(2S,4S)-4-Nitrobenzyl 2-(dimethylcarbamoyl)-4-mercaptopyrrolidine-1-carboxylate |

96034-64-9 | 98% | 1g |

$6.0 | 2025-02-20 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | J20_300987-250mg |

(2S,4S)-2-(DIMETHYLAMINOCARBONYL)-4-MERCAPTO-1-(P-NITROBENZYLOXYCARBONYL)PYRROLIDINE |

96034-64-9 | 250mg |

¥1012.0 | 2021-12-02 | ||

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | J20_300987-5g |

(2S,4S)-2-(DIMETHYLAMINOCARBONYL)-4-MERCAPTO-1-(P-NITROBENZYLOXYCARBONYL)PYRROLIDINE |

96034-64-9 | 5g |

¥5632.0 | 2021-12-02 | ||

| abcr | AB336613-100 g |

(2S,4S)-2-(Dimethylaminocarblnyl)-4-mercapto-1-(4'-nitrobenzyloxycarbonyl)-1-pyrrolidine, 95%; . |

96034-64-9 | 95% | 100 g |

€660.00 | 2023-07-19 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S47810-250mg |

(2S,4S)-4-Nitrobenzyl 2-(dimethylcarbamoyl)-4-mercaptopyrrolidine-1-carboxylate |

96034-64-9 | 98% | 250mg |

¥12.0 | 2023-09-09 |

Side chain for meropenem Productiemethode

Productiemethode 1

Reactievoorwaarden

1.1 Solvents: Tetrahydrofuran , Water ; 1 h, cooled

Referentie

Productiemethode 2

Reactievoorwaarden

1.1 Reagents: Isopropyl chloroformate , Triethylamine , Methanesulfonyl chloride , Tributylphosphine , Sodium chloride , Sodium hydrosulfide Solvents: Dichloromethane , Water ; 0 - 3 °C

Referentie

- Continuous production method for meropenem side chain from O powder and activator and device, China, , ,

Productiemethode 3

Reactievoorwaarden

1.1 Reagents: Ethylenediaminetetraacetic acid , Disodium sulfide , Magnesium chloride , Polyoxyethylene sorbitan monooleate , Sorbitan (ester) Catalysts: Serine O-acetyltransferase , Acetylserine sulfhydrylase Solvents: Water ; pH 7, 35 °C

Referentie

- Bioconversion method of penem pharmaceutical intermediate, China, , ,

Productiemethode 4

Reactievoorwaarden

1.1 Reagents: Diisopropylethylamine ; 3 h, 0 - 5 °C

Referentie

- Process for preparation of penem pharmaceutical thiol side chain, China, , ,

Productiemethode 5

Reactievoorwaarden

1.1 Reagents: Diisopropylethylamine Solvents: Dimethylformamide ; 10 min, 0 - 5 °C

1.2 3 h, 0 - 5 °C

1.3 Reagents: Water

1.2 3 h, 0 - 5 °C

1.3 Reagents: Water

Referentie

- Penem pharmaceutical intermediate and preparation method thereof, China, , ,

Productiemethode 6

Reactievoorwaarden

1.1 Catalysts: Acetyl chloride Solvents: Methanol ; 6 h, rt

Referentie

- Deacetylation of thioacetate using acetyl chloride in methanol, Synthetic Communications, 2006, 36(13), 1911-1914

Productiemethode 7

Reactievoorwaarden

1.1 Reagents: Triphenylphosphine , Diethyl azodicarboxylate Solvents: Tetrahydrofuran ; 0.5 h, 0 °C; 1 h, 0 °C

1.2 0.5 h, 0 °C; 1 h, 0 °C; 2 h, rt

1.3 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 0.5 h, cooled; 0.5 h, cooled

1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 0.5 h, 0 °C; 1 h, 0 °C; 2 h, rt

1.3 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 0.5 h, cooled; 0.5 h, cooled

1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified

Referentie

- New synthesis method of sidechain of meropenem, Guangzhou Huagong, 2013, 41(22), 47-48

Productiemethode 8

Reactievoorwaarden

1.1 Reagents: Tributylphosphine Solvents: Tetrahydrofuran , Water ; 30 min, rt

Referentie

- Method for synthesis of Meropenem, China, , ,

Productiemethode 9

Reactievoorwaarden

1.1 Solvents: Acetone ; rt → 10 °C

1.2 Reagents: Triethylamine ; 15 - 20 °C; 30 min, 15 - 20 °C

1.2 Reagents: Triethylamine ; 15 - 20 °C; 30 min, 15 - 20 °C

Referentie

- Method for preparation of bicyclic intermediate and application for preparation penem-like side chain, World Intellectual Property Organization, , ,

Productiemethode 10

Reactievoorwaarden

1.1 Catalysts: Potassium hydroxide Solvents: Ethyl acetate , Water ; 25 °C

1.2 Reagents: Acetic acid Solvents: Water ; pH 7.0

1.2 Reagents: Acetic acid Solvents: Water ; pH 7.0

Referentie

- Method for green preparation of purification meropenem side chain, China, , ,

Productiemethode 11

Reactievoorwaarden

1.1 Reagents: Sodium hydroxide

Referentie

- Some improvements in total synthesis of meropenem, Zhongguo Yiyao Gongye Zazhi, 2000, 31(7), 290-292

Productiemethode 12

Reactievoorwaarden

1.1 Reagents: Potassium thioacetate Solvents: Dimethylformamide ; rt → 35 °C; 15 h, 35 °C

1.2 Reagents: Water ; 1 h, 0 °C

1.3 Reagents: Sodium hydroxide Solvents: Methanol , Dichloromethane , Water ; rt → -18 °C; 10 min, -18 °C

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 1

1.5 Reagents: Tributylphosphine Solvents: Methanol ; cooled

1.2 Reagents: Water ; 1 h, 0 °C

1.3 Reagents: Sodium hydroxide Solvents: Methanol , Dichloromethane , Water ; rt → -18 °C; 10 min, -18 °C

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 1

1.5 Reagents: Tributylphosphine Solvents: Methanol ; cooled

Referentie

- Process for preparation of intermediate for Meropenem, China, , ,

Productiemethode 13

Reactievoorwaarden

1.1 Reagents: Acetyl chloride Solvents: Methanol ; 5 h, 25 °C

Referentie

- A process for the preparation of carbapenem compounds, World Intellectual Property Organization, , ,

Productiemethode 14

Reactievoorwaarden

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 0 - 5 °C; 15 min, 0 - 15 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1

Referentie

- Synthesis of meropenem trihydrate, Zhongguo Yaowu Huaxue Zazhi, 2005, 15(2), 97-99

Side chain for meropenem Raw materials

- Dimethylamine hydrochloride

- 1-Pyrrolidinecarboxylic acid, 2-[(dimethylamino)carbonyl]-4-[(methylsulfonyl)oxy]-, (4-nitrophenyl)methyl ester, (2S,4R)-

- 1,2-Pyrrolidinedicarboxylic acid, 4-hydroxy-, 1-[(4-nitrophenyl)methyl] ester, (2S,4S)-

- Meropenem Impurity 23

- 1-Pyrrolidinecarboxylic acid, 4-(acetylthio)-2-[(dimethylamino)carbonyl]-, (4-nitrophenyl)methyl ester, (2S,4S)-

- 1-Pyrrolidinecarboxylic acid, 2-[(dimethylamino)carbonyl]-4-hydroxy-, (4-nitrophenyl)methyl ester, (2S,4R)-

- 4-Nitrobenzyl (1S,4S)-3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate

- 1-[(4-Nitrophenyl)methyl] (2S,4S)-4-mercapto-1,2-pyrrolidinedicarboxylate

Side chain for meropenem Preparation Products

Side chain for meropenem Gerelateerde literatuur

-

Chaudhery Mustansar Hussain,Chutarat Saridara,Somenath Mitra Analyst, 2008,133, 1076-1082

-

Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029

-

Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076

-

Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501

96034-64-9 (Side chain for meropenem) Gerelateerde producten

- 202467-69-4(3-(2S,4S)-1-(4-Nitrobenzyloxycarbonyl)-4-mercaptopyrrolidin-2-ylcarbonylaminobenzoic Acid)

- 2034426-28-1(2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{3-(thiophen-2-yl)pyrazin-2-ylmethyl}acetamide)

- 1396882-50-0(3-(4-benzylpiperidin-1-yl)-6-[4-(pyridin-2-yl)piperazine-1-carbonyl]pyridazine)

- 1214790-30-3((e)-3-(2-(Pyridin-4-yl)-6-(trifluoromethyl)phenyl)acrylic acid)

- 958994-25-7(5-(Dibromomethyl)quinoxaline)

- 1488987-95-6(1,2,4-Thiadiazole-5-sulfonyl chloride, 3-(1,1-dimethylethyl)-)

- 2387599-02-0(methyl 5-fluoro-3-methyl-2-oxo-1,3-benzoxazole-7-carboxylate)

- 20567-38-8(4,5-Dimethoxy-2-Nitrocinnamic Acid)

- 864961-02-4([2-(4-Fluorophenyl)-2-hydroxyethyl]methylcarbamic acid t-butyl ester)

- 25547-51-7(2-METHYL-3-PHENYL-OXIRANE-2-CARBOXYLIC ACID)

Aanbevolen leveranciers

Suzhou Senfeida Chemical Co., Ltd

(CAS:96034-64-9)Side chain for meropenem

Zuiverheid:99.9%

Hoeveelheid:200kg

Prijs ($):Onderzoek

Amadis Chemical Company Limited

(CAS:96034-64-9)(2S,4S)-2-(Dimethylaminocarbonyl)-4-mercapto-1-(p-nitrobenzyloxycarbonyl)-1-pyrrolidine

Zuiverheid:99%

Hoeveelheid:500g

Prijs ($):499.0